Dibenzheptropine, also known as Deptropine, is an azabicycloalkane that is the 10,11-dihydro-5H-dibenzo [a,d]cyclohepten-5-yl ether of tropine . It has a role as a parasympatholytic, a H1-receptor antagonist, and a muscarinic antagonist . It is an azabicycloalkane and an ether . It is functionally related to a tropine .
The molecular formula of Dibenzheptropine is C23H27NO . The InChI representation of its structure is InChI=1S/C23H27NO/c1-24-18-12-13-19 (24)15-20 (14-18)25-23-21-8-4-2-6-16 (21)10-11-17-7-3-5-9-22 (17)23/h2-9,18-20,23H,10-15H2,1H3/t18-,19+,20?
. The Canonical SMILES representation is CN1C2CCC1CC (C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35
.
Deptropine's classification as an antihistamine places it within a broader category of compounds that inhibit the action of histamine, a key mediator in allergic reactions and other physiological processes. Its chemical structure consists of a diphenylmethane core, which is characteristic of many antihistamines. The compound has been synthesized through various methods, reflecting its importance in both clinical and research settings.
The synthesis of deptropine typically involves several steps that may include condensation reactions and modifications of existing chemical frameworks. One common method involves the reaction of specific aromatic aldehydes with appropriate amines under controlled conditions to yield the desired imine derivatives. For example, a study reported the successful synthesis of deptropine derivatives using microwave-assisted synthesis, which enhanced yields and reduced reaction times significantly .
In detail, the synthesis often requires:
The products are usually characterized by techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm their structures.
Deptropine's molecular structure can be represented as follows:
The compound features a diphenylmethane backbone with a chlorine substituent, which contributes to its pharmacological properties. The structural analysis reveals key functional groups that are critical for its activity as an antihistamine.
Deptropine undergoes various chemical reactions that can be exploited for its therapeutic applications. Notably, it has been studied for its ability to induce apoptosis in hepatoma cells through mechanisms involving autophagy inhibition. This was evidenced by changes in autophagic markers such as light chain 3B-II (LC3-II) and sequestosome 1 (SQSTM1/p62), indicating that deptropine disrupts normal autophagic flux .
Furthermore, deptropine can engage in reactions typical for aromatic compounds, including electrophilic substitutions and nucleophilic additions, which are essential for modifying its structure to enhance efficacy or reduce side effects.
The mechanism by which deptropine exerts its effects involves multiple pathways:
Deptropine exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation and delivery methods in pharmaceutical applications.
Deptropine has several significant applications:
Deptropine (C₂₃H₂₇NO) is a complex organic molecule featuring a tropane alkaloid core fused to a dibenzocycloheptene moiety via an ether linkage. Its IUPAC name is (1R,3S,5S)-8-methyl-3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-yloxy}-8-azabicyclo[3.2.1]octane [2] [6]. The tropane ring system contains a nitrogen atom at position 8, which is tertiary and methylated, conferring basicity (pKa ~9.55). The dibenzocycloheptene component consists of two benzene rings connected by a seven-membered aliphatic chain, creating a V-shaped hydrophobic domain [9].
Stereochemistry is critical to deptropine’s function. The molecule possesses three chiral centers (C1, C3, and C5 of the tropane ring), with the pharmacologically active configuration established as (1R,3S,5S). Nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography confirm that the dibenzocycloheptene group occupies an equatorial position relative to the tropane ring, minimizing steric strain and optimizing receptor binding [7] [9]. The absolute configuration stabilizes intramolecular interactions, such as van der Waals contacts between the tropane methyl groups and the cycloheptene bridge.
Table 1: Atomic and Stereochemical Features of Deptropine
Structural Feature | Description |
---|---|
Molecular Formula | C₂₃H₂₇NO |
Molecular Weight | 333.47 g/mol |
Chiral Centers | C1 (R), C3 (S), C5 (S) |
Key Functional Groups | Tertiary amine, ether bridge, dibenzocycloheptene |
Configuration | (1R,3S,5S)-stereoisomer |
Hydrogen Bond Acceptors | 2 (ether oxygen, tertiary amine) |
Hydrogen Bond Donors | 0 |
Deptropine is a lipophilic solid with limited aqueous solubility (0.000588 mg/mL), attributable to its large hydrophobic surface area (log P = 5.05) [6]. Its ionization behavior governs solubility: the tertiary amine (pKa ~9.55) protonates in acidic environments, forming water-soluble salts. However, the free base precipitates at physiological pH (7.4), reducing bioavailability [4] [6].
Stability studies indicate sensitivity to photo-oxidation and hydrolysis. The dibenzocycloheptene’s conjugated double bonds absorb UV light (λₘₐₓ = 254 nm), leading to radical-mediated degradation. Hydrolysis occurs at the ester-like ether linkage under strongly acidic or alkaline conditions, cleaving the tropane and dibenzocycloheptene moieties [1] [4]. Solid-state stability is higher in crystalline salts (e.g., citrate) than in the amorphous free base. Hygroscopicity is negligible (<0.1% weight gain at 80% RH), preventing deliquescence [4].
Table 2: Physicochemical Properties of Deptropine
Property | Value |
---|---|
Water Solubility (Free Base) | 0.000588 mg/mL |
log P (Octanol-Water) | 5.05 |
pKa | 9.55 (tertiary amine) |
Melting Point | Not reported; citrate salt decomposes at 192°C |
UV λₘₐₓ | 254 nm |
Crystal Structure | Monoclinic (citrate salt) |
Deptropine citrate is the predominant pharmaceutically used salt, synthesized via acid-base reaction between deptropine free base and citric acid in ethanol. The process yields a crystalline solid with 1:1 stoichiometry. Citrate selection is driven by citric acid’s GRAS (Generally Recognized As Safe) status, ability to form stable cocrystals, and capacity to enhance aqueous solubility 40-fold (0.0235 mg/mL vs. free base) [1] [4] [5].
The citrate salt improves bioavailability by accelerating dissolution in gastric fluid. The ionic interaction between protonated deptropine and citrate anion creates a high-energy solid that rapidly hydrates. Cocrystallization also modifies the crystal lattice, reducing activation energy for dissolution. In vitro studies confirm >90% drug release within 60 minutes for the citrate salt versus <20% for the free base [1] [4]. Notably, the citrate does not alter deptropine’s membrane permeability, preserving its ability to cross biological barriers like the blood-brain barrier [5] [9].
Deptropine belongs to the benzocycloheptene derivatives, a class including antihistamines (cyproheptadine), antidepressants (amitriptyline), and muscle relaxants (cyclobenzaprine). Analogues share the dibenzocycloheptene backbone but differ in side chains. Deptropine’s tropane ether group confers unique spatial rigidity versus the flexible N-methylpiperazine in cyproheptadine or dimethylaminopropyl chain in amitriptyline [3] [7].
Biological activity varies significantly among analogues. In hepatocellular carcinoma (Hep3B) cells, deptropine shows superior antiproliferative activity (IC₅₀ = 9.98 μM) versus cyproheptadine (IC₅₀ = 23.00 μM) or ketotifen (IC₅₀ = 18.46 μM). Molecular docking attributes this to deptropine’s optimal hydrophobic surface complementarity with Mcl-1 protein—a Bcl-2 family antiapoptotic target. The tropane ring engages subpockets P2 and P3 via van der Waals contacts, while the rigid ether linker positions dibenzocycloheptene in P4 [3] [7].
Table 3: Cytotoxicity of Benzocycloheptene Analogues in Hepatoma Cells
Compound | Hep3B IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|
Deptropine | 9.98 ± 0.12 | 9.75 ± 0.11 | Autophagy inhibition |
Cyproheptadine | 23.00 ± 0.28 | 29.39 ± 0.58 | p38 MAPK activation |
Rupatadine | 13.35 ± 0.14 | 14.68 ± 0.12 | STAT3 downregulation |
Nortriptyline | 13.22 ± 0.27 | 17.10 ± 0.21 | Apoptosis induction |
Amitriptyline | 21.00 ± 0.20 | 15.15 ± 0.21 | Nonspecific membrane disruption |
Quaternization of deptropine’s nitrogen yields deptropine methobromide (C₂₄H₃₀BrNO), which amplifies hydrophilicity (log P = 3.8) and blocks blood-brain barrier passage. This modification retains antihistaminic activity peripherally but eliminates central sedative effects [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: